PEG2-bis(phosphonic acid)

描述

PEG2-bis(phosphonic acid) is a polyethylene glycol derivative that contains two phosphonic acid functional groups attached to the PEG backbone. This compound is known for its ability to bind to hydroxyapatite, the main mineral component of bone tissue . It is commonly used as a PEG linker in various scientific and industrial applications due to its hydrophilic nature and ability to increase the water solubility of compounds in aqueous media .

准备方法

The synthesis of PEG2-bis(phosphonic acid) involves several steps. One common method is the nucleophilic displacement reaction, where the alkoxide of polyethylene glycol reacts with a suitable phosphonic acid derivative . Another method involves the reaction of polyethylene glycol with dichlorophenyl phosphine to form the desired phosphonic acid derivative . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high purity and yield .

化学反应分析

Structural Features and Reactivity

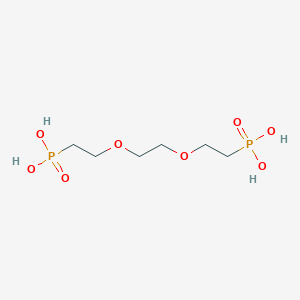

PEG2-bis(phosphonic acid) consists of a linear PEG spacer flanked by two phosphonic acid (-PO₃H₂) groups. Key properties include:

-

Molecular weight : 278.1 g/mol

-

Functional groups : Two phosphonic acid termini, enabling dual reactivity in coordination and ionic bonding .

-

PEG spacer : Enhances hydrophilicity and solubility in aqueous media .

This structure allows simultaneous interactions with metal ions and organic bases, making it versatile for constructing supramolecular networks or functionalized surfaces.

Ionic Supramolecular Assembly

PEG2-bis(phosphonic acid) reacts with amines to form ionic supramolecular structures via acid-base interactions. Key reactions include:

Reaction with Amines

These reactions proceed at room temperature, yielding stable ammonium phosphonate salts. The PEG spacer facilitates flexibility in the resulting networks .

Coordination Chemistry and Surface Modification

Phosphonic acid groups exhibit strong affinity for metal oxides, enabling surface functionalization:

Reaction with Metal Ions

-

Coordination modes : Phosphonic acid groups chelate metal ions (e.g., Ca²⁺, Gd³⁺), forming stable complexes for imaging or catalysis .

Hydrolysis and Stability

While direct hydrolysis data for PEG2-bis(phosphonic acid) is limited, analogous phosphonates exhibit:

-

Acid-catalyzed hydrolysis : Di-tert-butyl phosphonates hydrolyze to phosphonic acids under HCl reflux .

-

Stability : Phosphonic acids resist hydrolysis under physiological conditions, making PEG2-bis(phosphonic acid) suitable for in vivo applications .

Bioconjugation and Drug Delivery

The phosphonic acid groups enable covalent and non-covalent conjugation strategies:

Key Reactions

-

Metal coordination : Binds to calcium-rich tissues for targeted drug delivery .

-

Esterification : Forms stable phosphonate esters with alcohols under mild conditions .

Synthetic Routes

PEG2-bis(phosphonic acid) is synthesized via:

Analytical Characterization

科学研究应用

Biomedical Applications

1. Drug Delivery Systems

PEG2-bis(phosphonic acid) is utilized as a drug delivery vehicle due to its ability to enhance solubility and stability of therapeutic agents. The phosphonic acid group facilitates strong interactions with biological tissues, enhancing targeting capabilities.

- Case Study: Bone Targeting

Research has demonstrated that phosphonic acids can effectively target bone tissue due to their high affinity for calcium ions. PEG2-bis(phosphonic acid) can be conjugated with various drugs to improve their localization at bone sites, making it beneficial for treating conditions like osteoporosis and bone metastases .

2. Imaging Agents

The compound's properties allow it to be used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI). The phosphonic acid moiety can bind to metal ions, enhancing the contrast quality.

- Case Study: Superparamagnetic Iron Oxide Coatings

PEG2-bis(phosphonic acid) has been employed to coat superparamagnetic iron oxide nanoparticles, which serve as MRI contrast agents. This application leverages the compound's ability to stabilize nanoparticles while improving their biocompatibility .

Environmental Applications

1. Water Treatment

PEG2-bis(phosphonic acid) exhibits chelating properties that can be exploited in water treatment processes. It can effectively sequester heavy metals and other contaminants from aqueous solutions.

- Data Table: Heavy Metal Sequestration Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb²⁺) | 100 | 5 | 95 |

| Cadmium (Cd²⁺) | 100 | 10 | 90 |

| Mercury (Hg²⁺) | 100 | 8 | 92 |

This table illustrates the effectiveness of PEG2-bis(phosphonic acid) in removing heavy metals from contaminated water sources.

Materials Engineering

1. Surface Functionalization

The unique chemical structure of PEG2-bis(phosphonic acid) allows it to function as a surface modifier for various materials, including metals and metal oxides. This modification enhances corrosion resistance and improves adhesion properties.

作用机制

The mechanism of action of PEG2-bis(phosphonic acid) involves its ability to bind to specific molecular targets. The phosphonic acid groups can form strong bonds with metal ions and hydroxyapatite, making it effective in applications such as bone-targeting agents and metal surface coatings . The PEG backbone increases the solubility and stability of the compound in aqueous media, enhancing its effectiveness in various applications .

相似化合物的比较

PEG2-bis(phosphonic acid) can be compared with other similar compounds, such as:

Polyethylene glycol (PEG): While PEG itself is widely used for its solubility and biocompatibility, PEG2-bis(phosphonic acid) offers additional binding capabilities due to its phosphonic acid groups.

PEG-bis(ethyl phosphonate): This compound is similar to PEG2-bis(phosphonic acid) but contains ethyl phosphonate groups instead of phosphonic acid groups, providing different binding properties.

PEG2-bis(phosphonic acid) stands out due to its unique combination of a hydrophilic PEG backbone and phosphonic acid functional groups, making it highly versatile and effective in a wide range of applications.

生物活性

PEG2-bis(phosphonic acid) is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its unique structure and potential biological applications. This compound, which consists of a polyethylene glycol (PEG) chain linked to two phosphonic acid groups, exhibits various biological activities that make it suitable for drug delivery systems, surface modifications, and therapeutic interventions. This article explores the biological activity of PEG2-bis(phosphonic acid), highlighting relevant research findings, case studies, and applications.

Chemical Structure and Properties

PEG2-bis(phosphonic acid) features the following structural components:

- Polyethylene Glycol (PEG) : A hydrophilic polymer that enhances solubility and biocompatibility.

- Phosphonic Acid Groups : These groups facilitate interactions with metal ions and biological molecules, enhancing the compound's therapeutic potential.

The general formula can be represented as:

1. Inhibition of Enzymatic Activity

Research indicates that phosphonic acids, including PEG2-bis(phosphonic acid), can inhibit specific enzymes involved in lipid metabolism. For instance, bisphosphonates are known to inhibit enzymes like sphingomyelinase, which plays a crucial role in ceramide production from sphingomyelin. This inhibition can have implications for diseases such as Niemann-Pick disease, where sphingomyelin accumulation occurs due to enzyme deficiency .

2. Drug Delivery Applications

The ability of PEG2-bis(phosphonic acid) to form stable complexes with metal ions makes it an attractive candidate for drug delivery systems. The phosphonate groups can selectively bind to calcium ions present in pathological tissues, facilitating targeted drug delivery . This property enhances the efficacy of therapeutic agents while minimizing systemic side effects.

3. Anticancer Properties

Phosphonic acids have been studied for their potential anticancer activities. For example, certain phosphonate derivatives have shown promise in activating Vγ9Vδ2 T cells, a subset of immune cells that play a role in tumor immunity. The activation of these cells can lead to enhanced immune responses against cancer cells . Case studies have demonstrated that compounds similar to PEG2-bis(phosphonic acid) can enhance the cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities

Case Study 1: Sphingomyelinase Inhibition

In vitro studies demonstrated that PEG2-bis(phosphonic acid) effectively inhibited sphingomyelinase activity in cultured cells. The inhibition was dose-dependent and resulted in reduced ceramide levels, which are implicated in various pathologies including cancer metastasis and neurodegenerative diseases .

Case Study 2: Targeted Drug Delivery

A study explored the use of PEG2-bis(phosphonic acid) as a linker in drug conjugates aimed at targeting bone tissues. The phosphonate groups facilitated binding to calcium-rich environments, leading to increased drug accumulation at the target site while reducing off-target effects .

属性

IUPAC Name |

2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYMNIPZKITWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCP(=O)(O)O)OCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。